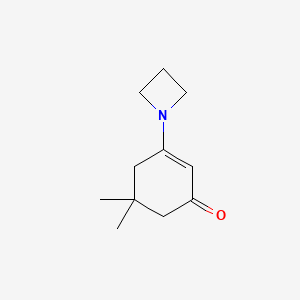![molecular formula C32H20OS B14417610 2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran CAS No. 87031-49-0](/img/structure/B14417610.png)
2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with phenyl groups and a thioxanthene moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran involves multiple steps, typically starting with the preparation of the pyran ring followed by the introduction of phenyl groups and the thioxanthene moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions can include derivatives with modified functional groups, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms. In biology, it may be investigated for its potential biological activities, including antimicrobial and anticancer properties. In medicine, derivatives of this compound could be explored for their therapeutic potential. Additionally, its unique structural features make it valuable in material science for developing new materials with specific properties .
Wirkmechanismus
The mechanism of action of 2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran involves interactions with various molecular targets and pathways. For instance, its photoreactive properties allow it to undergo specific reactions upon exposure to light, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes, making it a potential candidate for photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran stands out due to its unique combination of a pyran ring and a thioxanthene moiety. Similar compounds include 2,6-Diphenyl-4H-thiopyran-4-one and 2,6-Diphenyl-4H-pyran-4-one, which share some structural similarities but differ in their chemical reactivity and applications. The presence of the thioxanthene group in this compound imparts distinct photophysical properties, making it particularly useful in photochemical studies .
Eigenschaften
CAS-Nummer |
87031-49-0 |
|---|---|
Molekularformel |
C32H20OS |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
2,6-diphenyl-4-(2-thioxanthen-9-ylideneethenylidene)pyran |
InChI |
InChI=1S/C32H20OS/c1-3-11-24(12-4-1)29-21-23(22-30(33-29)25-13-5-2-6-14-25)19-20-26-27-15-7-9-17-31(27)34-32-18-10-8-16-28(26)32/h1-18,21-22H |
InChI-Schlüssel |
FMTCBQPGWGAKSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C=C=C3C4=CC=CC=C4SC5=CC=CC=C53)C=C(O2)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


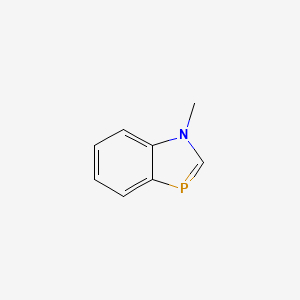

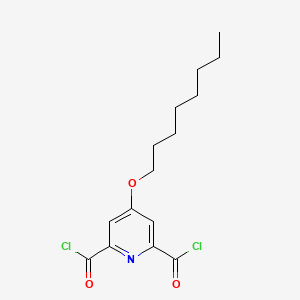
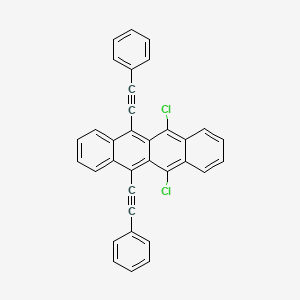

![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)
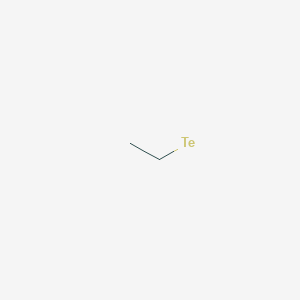
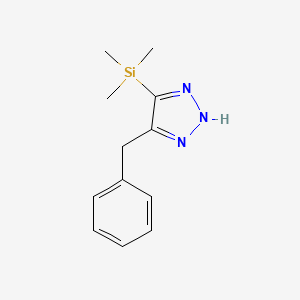

![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
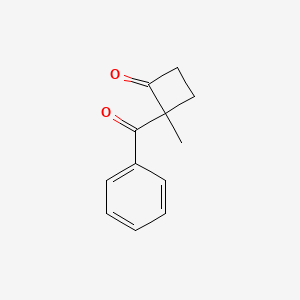

![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
